N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-N,N-diethylimidoformamide
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Overview
Description
N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-N,N-DIETHYLIMINOFORMAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, methoxyphenyl, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-N,N-DIETHYLIMINOFORMAMIDE typically involves the cyanoacetylation of amines. This process includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-N,N-DIETHYLIMINOFORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-N,N-DIETHYLIMINOFORMAMIDE has diverse applications in scientific research:
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-N,N-DIETHYLIMINOFORMAMIDE involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Methoxy-substituted thiophenes: These compounds have methoxy groups and are used in optoelectronic applications.
Uniqueness
N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-N,N-DIETHYLIMINOFORMAMIDE stands out due to its unique combination of cyano, methoxyphenyl, and furyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H25N3O3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C24H25N3O3/c1-5-27(6-2)16-26-24-21(15-25)22(17-7-11-19(28-3)12-8-17)23(30-24)18-9-13-20(29-4)14-10-18/h7-14,16H,5-6H2,1-4H3/b26-16+ |
InChI Key |
MDAUIMCTCKYTDD-WGOQTCKBSA-N |
Isomeric SMILES |
CCN(CC)/C=N/C1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Canonical SMILES |
CCN(CC)C=NC1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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